4,6-Dichloropyridine-2-carbonyl chloride
Overview
Description
4,6-Dichloropyridine-2-carbonyl chloride: is a chemical compound with the molecular formula C6H2Cl3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a carbonyl chloride group at the 2 position of the pyridine ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloropyridine-2-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For example, starting with 2-hydroxypyridine, chlorination with phosphoryl chloride can yield 2-chloropyridine, which can then undergo further chlorination to produce 4,6-dichloropyridine . The carbonyl chloride group can be introduced through reactions with phosgene or similar reagents.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted pyridine derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Hydrolysis: Water or aqueous base.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids.
- Coupled products with various organic groups.
Scientific Research Applications
Chemistry: 4,6-Dichloropyridine-2-carbonyl chloride is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs. It is involved in the development of antibiotics, antifungals, and other therapeutic agents .
Industry: The compound is used in the production of various industrial chemicals and materials. Its reactivity makes it suitable for creating specialized polymers and coatings .
Mechanism of Action
The mechanism of action of 4,6-dichloropyridine-2-carbonyl chloride is primarily based on its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new bonds. This reactivity is exploited in various chemical transformations, including the synthesis of pharmaceuticals and agrochemicals. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
2,6-Dichloropyridine: Another chlorinated pyridine derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2,3-Dichloropyridine-4-carbonyl chloride: A similar compound with different substitution patterns, used in similar applications.
Uniqueness: 4,6-Dichloropyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic pathways where other chloropyridine derivatives may not be as effective .
Properties
IUPAC Name |
4,6-dichloropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWRJXZYLFQGJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275205 | |
Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98138-06-8 | |
Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98138-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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